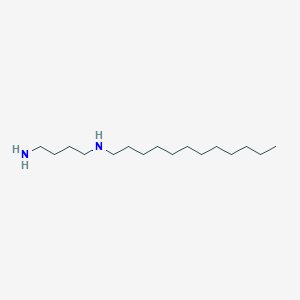![molecular formula C12H14N2O3 B14637603 Morpholine, 4-[1-(4-nitrophenyl)ethenyl]- CAS No. 55949-67-2](/img/structure/B14637603.png)
Morpholine, 4-[1-(4-nitrophenyl)ethenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-[1-(4-nitrophenyl)ethenyl]- is an organic compound that features a morpholine ring substituted with a 4-nitrophenyl group via an ethenyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[1-(4-nitrophenyl)ethenyl]- typically involves a nucleophilic aromatic substitution reaction. One common method is the reaction of 4-fluoronitrobenzene with morpholine under basic conditions. The reaction proceeds via the formation of an intermediate, which then undergoes elimination to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Morpholine, 4-[1-(4-nitrophenyl)ethenyl]- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Addition: The ethenyl linkage can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Addition: Bromine in carbon tetrachloride.
Major Products Formed
Reduction: 4-[1-(4-aminophenyl)ethenyl]morpholine.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Addition: Dibromo derivatives of the original compound.
Aplicaciones Científicas De Investigación
Morpholine, 4-[1-(4-nitrophenyl)ethenyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Morpholine, 4-[1-(4-nitrophenyl)ethenyl]- involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes and receptors. The morpholine ring provides a scaffold that can enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Nitrophenyl)thiomorpholine: Similar structure but with a sulfur atom replacing the oxygen in the morpholine ring.
4-(4-Nitrophenyl)morpholine: Lacks the ethenyl linkage, resulting in different chemical properties and reactivity.
Uniqueness
Morpholine, 4-[1-(4-nitrophenyl)ethenyl]- is unique due to the presence of both the morpholine ring and the ethenyl linkage, which confer distinct chemical and physical properties
Propiedades
Número CAS |
55949-67-2 |
|---|---|
Fórmula molecular |
C12H14N2O3 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
4-[1-(4-nitrophenyl)ethenyl]morpholine |
InChI |
InChI=1S/C12H14N2O3/c1-10(13-6-8-17-9-7-13)11-2-4-12(5-3-11)14(15)16/h2-5H,1,6-9H2 |
Clave InChI |
YQRPJHPHEQAPQJ-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC=C(C=C1)[N+](=O)[O-])N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl (5E,13E)-9-oxo-15-[(trimethylsilyl)oxy]prosta-5,8(12),13-trien-1-oate](/img/structure/B14637526.png)
![N-[5-(6-Amino-2-fluoro-purin-9-YL)-4-hydroxy-2-(hydroxymethyl)oxolan-3-YL]acetamide](/img/structure/B14637527.png)
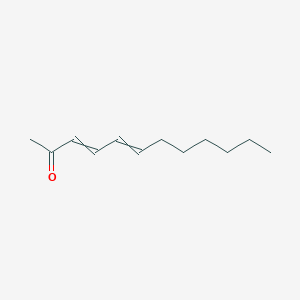
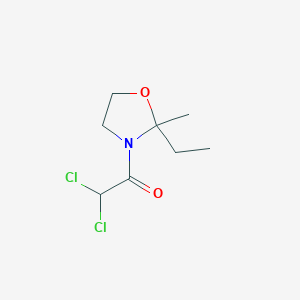
![[2-(Cyclohexylmethyl)pentadecyl]cyclohexane](/img/structure/B14637534.png)
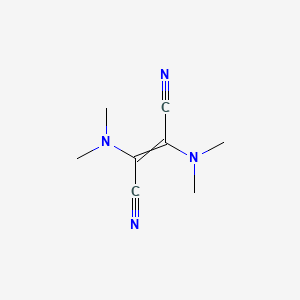
![Oxirane, [(pentabromophenoxy)methyl]-](/img/structure/B14637555.png)
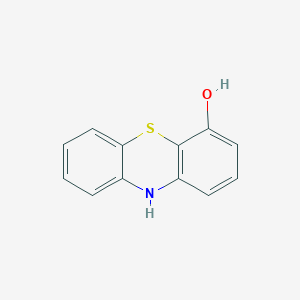
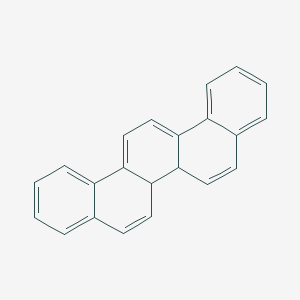
![4-[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]benzonitrile](/img/structure/B14637573.png)

methanethione](/img/structure/B14637600.png)
